molecular formula C24H24FN5O B4871947 7-(4-FLUOROPHENYL)-4-METHYL-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE

7-(4-FLUOROPHENYL)-4-METHYL-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE

Cat. No.: B4871947
M. Wt: 417.5 g/mol
InChI Key: HIAVMHRHRWHXQM-UHFFFAOYSA-N
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Description

7-(4-FLUOROPHENYL)-4-METHYL-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE: is a heterocyclic compound that belongs to the class of quinazolinones. This compound is characterized by its complex structure, which includes a fluorophenyl group, a pyridinyl group, and a piperazinyl group. Heterocyclic compounds like this one are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-FLUOROPHENYL)-4-METHYL-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE typically involves multiple steps, including the formation of the quinazolinone core and the subsequent introduction of the substituents. One common synthetic route involves the condensation of 4-fluoroaniline with a suitable aldehyde to form an imine intermediate, which is then cyclized to form the quinazolinone core. The piperazinyl and pyridinyl groups are introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions such as temperature and pressure, and the use of continuous flow reactors to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

7-(4-FLUOROPHENYL)-4-METHYL-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified substituents, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(4-FLUOROPHENYL)-4-METHYL-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors involved in inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-FLUOROPHENYL)-4-METHYL-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE: is unique due to its specific combination of substituents and the quinazolinone core, which contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

7-(4-fluorophenyl)-4-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O/c1-16-23-20(14-18(15-21(23)31)17-5-7-19(25)8-6-17)28-24(27-16)30-12-10-29(11-13-30)22-4-2-3-9-26-22/h2-9,18H,10-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAVMHRHRWHXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=CC=N4)CC(CC2=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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